2-(4-Methoxyphenoxy)-5-nitrobenzoic acid CAS 33459-12-0 properties
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid CAS 33459-12-0 properties
This technical guide provides an in-depth analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) , a functionalized diaryl ether used primarily as a pharmacophore probe in taste modulation research and as a versatile intermediate in medicinal chemistry.
Structural Analog to Lactisole & Functionalized Diaryl Ether Scaffold
Executive Summary
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a specialized organic compound belonging to the class of nitro-functionalized diaryl ethers.[1] It is chemically significant as the benzoic acid analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweet taste inhibitor.
While Lactisole utilizes a flexible propionic acid tail to bind to the transmembrane domain of the T1R3 sweet taste receptor , CAS 33459-12-0 presents a rigidified benzoate pharmacophore. This structural distinction makes it a critical tool for Structure-Activity Relationship (SAR) studies, probing the steric and electronic requirements of the T1R3 allosteric binding pocket. Beyond taste research, its electron-deficient nitro group and carboxylic acid moiety make it a valuable scaffold for synthesizing complex biaryl ether therapeutics and agrochemicals.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The compound is a solid, typically isolated as a pale yellow to beige crystalline powder.[2] Its high melting point reflects the strong intermolecular hydrogen bonding typical of nitrobenzoic acids.
| Property | Data |
| CAS Registry Number | 33459-12-0 |
| IUPAC Name | 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid |
| Molecular Formula | C₁₄H₁₁NO₆ |
| Molecular Weight | 289.24 g/mol |
| Melting Point | 173–175 °C |
| Predicted Boiling Point | 430.9 ± 45.0 °C (at 760 mmHg) |
| Predicted Density | 1.387 ± 0.06 g/cm³ |
| pKa (Acid) | ~2.08 (Predicted) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[3] |
Synthesis & Production Protocols
The synthesis of CAS 33459-12-0 relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the nitro group at the para position relative to the leaving group (chlorine) activates the benzene ring, facilitating the attack by the phenoxide nucleophile.
Stage 1: Precursor Synthesis (Nitration)
Target: 2-Chloro-5-nitrobenzoic acid[4]
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Reagents: 2-Chlorobenzoic acid, Conc. H₂SO₄, Fuming HNO₃.
-
Protocol:
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Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at 0°C.
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Add fuming nitric acid dropwise, maintaining temperature <10°C to prevent dinitration.
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Stir at room temperature for 12 hours.
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Pour onto crushed ice. Filter the precipitate and recrystallize from water.
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Yield: ~90% (Melting Point: 164–165°C).
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Stage 2: Diaryl Ether Coupling (SNAr)
Target: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid[1][3]
This step utilizes the "Ullmann-type" ether synthesis conditions, optimized for activated aryl halides.
Reagents:
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Substrate: 2-Chloro-5-nitrobenzoic acid (1.0 eq)
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Nucleophile: 4-Methoxyphenol (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Catalyst (Optional): Copper powder (if reaction is sluggish)
-
Solvent: DMF or DMSO
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (10 mmol) and 4-methoxyphenol (11 mmol) in 20 mL of DMF.
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Deprotonation: Add anhydrous K₂CO₃ (25 mmol). The mixture may bubble slightly as the phenol is deprotonated.
-
Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the chloro-benzoic acid.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-cold 1N HCl. The acidification is critical to protonate the carboxylate salt and precipitate the free acid.
-
A solid precipitate will form.[6] Stir for 30 minutes.
-
-
Purification:
-
Filter the crude solid.[6]
-
Wash with water to remove residual DMF and inorganic salts.
-
Recrystallize from Ethanol/Water (80:20) to obtain pale yellow crystals.
-
Validation: Confirm Melting Point (173–175°C) and ¹H-NMR.
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Synthesis Logic Visualization
Figure 1: Synthetic pathway converting 2-chlorobenzoic acid to the target diaryl ether via nitration and nucleophilic aromatic substitution.
Biological Relevance & Applications[4][6]
Sweet Taste Inhibition (SAR Probe)
The primary research interest in CAS 33459-12-0 lies in its structural homology to Lactisole , a commercial sweet taste inhibitor.
-
Mechanism: Lactisole inhibits the sweet taste receptor (T1R3 subunit) by binding to the transmembrane domain, stabilizing the receptor in an inactive conformation.
-
Structural Comparison:
-
Research Utility: By comparing the binding affinity of the rigid benzoate analog (33459-12-0) vs. the flexible propionate (Lactisole), researchers map the conformational tolerance of the T1R3 binding pocket. The nitro group also serves as a handle for potential photo-affinity labeling studies.
Medicinal Chemistry Intermediate
The compound serves as a "scaffold" for library generation:
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Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂), creating 5-amino-2-(4-methoxyphenoxy)benzoic acid . This amine can then be functionalized (acylated, alkylated) to create diverse libraries of bioactive molecules.
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Derivatization: The carboxylic acid can be converted to esters, amides, or acid chlorides (e.g., 2-(4-methoxyphenoxy)-5-nitrobenzene-1-carbonyl chloride) for coupling with amines in drug discovery campaigns.
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) comparison between Lactisole and CAS 33459-12-0 in the context of sweet taste receptor binding.[8]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Nitro Compounds: Organic nitro compounds can be potentially explosive if heated under confinement or subjected to shock, although benzoic acid derivatives are generally stable.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
References
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ChemicalBook. (n.d.). 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information. (2010). Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor.[9] PubChem.[10][8] Retrieved from
-
GuideChem. (n.d.). Synthesis of 2-chloro-5-nitrobenzoic acid (Precursor Protocol). Retrieved from
-
Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Retrieved from
-
Alfa Chemistry. (n.d.). CAS 33459-12-0 Product Sheet. Retrieved from
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